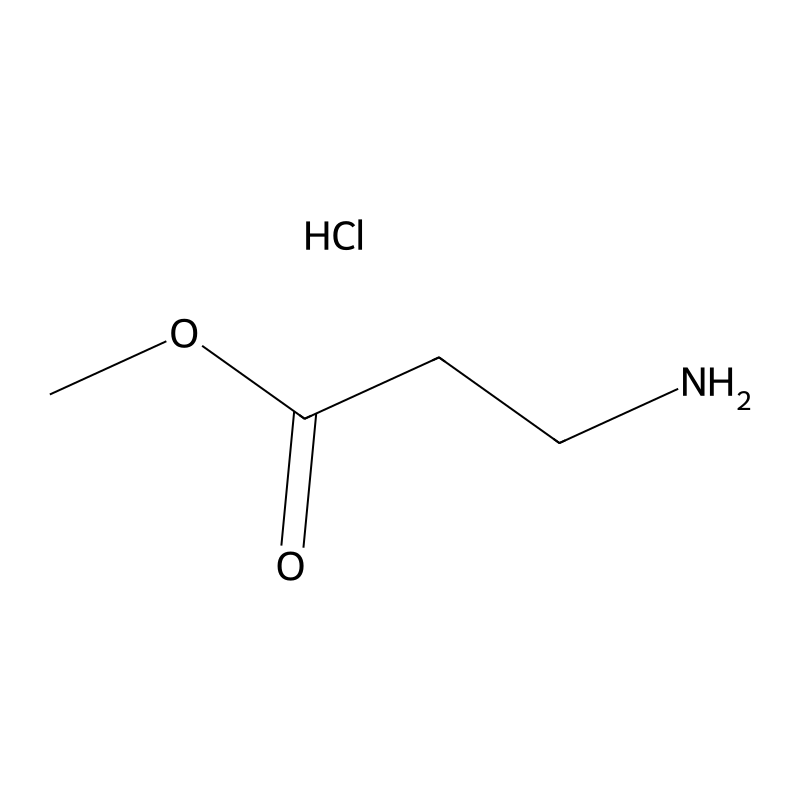

Methyl 3-aminopropionate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

NH2CH2CH2COOCH3⋅HClNH_2CH_2CH_2COOCH_3 \cdot HClNH2CH2CH2COOCH3⋅HCl

. It’s also known as “β-Alanine methyl ester hydrochloride” and has a molecular weight of 139.58 .Synthesis of Bidentate Pyridine-Acid Ligand

Application: This compound can be used in the synthesis of bidentate pyridine-acid ligand .

Intermediate in the Synthesis of Trichostatin A and Trapoxin B

Application: Methyl 3-aminopropionate hydrochloride is an intermediate in the synthesis of Trichostatin A and Trapoxin B, which are histone deacetylase inhibitors .

. It’s also known as “β-Alanine methyl ester hydrochloride” and has a molecular weight of 139.58 .Methyl 3-aminopropionate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 139.58 g/mol. It appears as a white crystalline solid and is soluble in water. The compound is primarily used in organic synthesis and biochemical research, particularly in the development of ligands for various applications . Its structure can be represented as , indicating the presence of an amino group and a carboxylate ester .

- Esterification: It can be synthesized through the esterification of β-Alanine, where the carboxylic acid group reacts with an alcohol to form an ester .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in substitution reactions with alkyl halides or other electrophiles.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler amines.

The biological activity of methyl 3-aminopropionate hydrochloride has been explored in various contexts. It has been noted for its potential role in proteomics research, particularly as a biochemical tool for studying protein interactions and functions . The compound's ability to form ligands makes it valuable in biochemical assays and drug development.

Methyl 3-aminopropionate hydrochloride can be synthesized through several methods:

- Esterification of β-Alanine: This is the most common method, where β-Alanine reacts with methanol in the presence of hydrochloric acid to form the methyl ester .

- Chemical Modification: Starting from other amino acids or derivatives, chemical modifications such as alkylation can yield methyl 3-aminopropionate hydrochloride.

Methyl 3-aminopropionate hydrochloride has several applications:

- Ligand Development: It is used in synthesizing bidentate ligands for coordination chemistry, particularly in metal ion complexation studies .

- Biochemical Research: The compound serves as a substrate or reagent in various biochemical assays.

- Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.

Interaction studies involving methyl 3-aminopropionate hydrochloride have focused on its role as a ligand in metal coordination complexes. Research indicates that it can effectively bind to metal ions, which may enhance its utility in drug design and development . Additionally, its interactions with proteins have been studied to understand its role in biological systems.

Methyl 3-aminopropionate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | 0.92 |

| Methyl 3-(methylamino)propanoate | 24549-12-0 | 0.85 |

| Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | 177269-37-3 | 0.83 |

| (R)-Methyl 3-aminobutanoate hydrochloride | 139243-54-2 | 0.83 |

| Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride | 440644-06-4 | 0.83 |

Methyl 3-aminopropionate hydrochloride is unique due to its specific structural features, including the arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds.

Systematic and Common Names

The compound is systematically named methyl 3-aminopropanoate hydrochloride, reflecting its esterified carboxylic acid group and protonated amine. Common synonyms include:

Molecular and Structural Characteristics

- Molecular Formula: C₄H₁₀ClNO₂

- Molar Mass: 139.58 g/mol.

- Structural Features: Comprises a β-alanine backbone esterified with methanol and protonated as a hydrochloride salt (Figure 1). The crystal structure reveals hydrogen bonding between the ammonium group and chloride ion, stabilizing the solid-state conformation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 103–105°C | |

| Boiling Point | 151.8°C at 760 mmHg | |

| Solubility | Water, DMSO, Methanol | |

| Vapor Pressure | 3.6 mmHg at 25°C | |

| LogP (Partition Coefficient) | -0.89 (predicted) |

Molecular Structure and Composition

Structural Formula and Representation

Methyl 3-aminopropionate hydrochloride possesses the molecular formula C₄H₁₀ClNO₂ with a molecular weight of 139.58 grams per mole [1] [2] [4]. The compound is systematically named as methyl 3-aminopropanoate hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards [1] [3]. The structural representation can be expressed through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as Cl.COC(=O)CCN [6] [8] [12].

The International Chemical Identifier provides a comprehensive structural description as InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H, while the corresponding International Chemical Identifier Key is documented as XPGRZDJXVKFLHQ-UHFFFAOYSA-N [6] [7] [12]. This compound represents the hydrochloride salt form of methyl 3-aminopropanoate, where the free base is protonated at the amino group and associated with a chloride counterion [1] [6].

The structural framework consists of a three-carbon aliphatic chain bearing an amino group at the terminal position and a methyl ester functionality at the carboxyl terminus [3] [6]. The hydrochloride salt formation occurs through protonation of the primary amino group, resulting in a quaternary ammonium center paired with the chloride anion [6] [12].

Stereochemical Considerations

Methyl 3-aminopropionate hydrochloride does not contain any stereogenic centers within its molecular structure, as evidenced by the absence of asymmetric carbon atoms [1] [3]. The compound exists as a single constitutional isomer without optical activity or geometric isomerism [3] [6]. The molecular structure exhibits conformational flexibility around the carbon-carbon single bonds within the propyl chain, allowing for various rotational conformers in solution [9].

The absence of stereochemical complexity simplifies the characterization and synthesis of this compound, as no enantiomeric separation or stereoselective synthetic approaches are required [3] [28]. The achiral nature of methyl 3-aminopropionate hydrochloride contrasts with many naturally occurring amino acid derivatives that possess stereogenic centers [28].

Crystal Structure Analysis

Limited crystallographic data are available for methyl 3-aminopropionate hydrochloride in the scientific literature [11] [19]. The compound exhibits crystalline behavior under standard conditions, forming white to off-white crystalline powders or crystals [2] [10] [20] [22]. While specific unit cell parameters and space group determinations have not been extensively reported for this particular compound, related amino acid ester hydrochlorides typically crystallize in common space groups such as monoclinic or orthorhombic systems [11] [19].

The crystal structure likely features hydrogen bonding networks between the protonated amino groups and chloride anions, contributing to the overall lattice stability [19] [22]. These intermolecular interactions play a crucial role in determining the physical properties and stability characteristics of the crystalline form [19] [29].

Physical Properties

Melting Point and Phase Transitions

Methyl 3-aminopropionate hydrochloride demonstrates a melting point range of 103-108°C, with slight variations reported across different sources and purification methods [2] [5] [10] [17] [18]. The most frequently cited melting point values include 103-105°C [2] [4] [10], 108°C [17] [21], and 102-104°C [5]. These variations may be attributed to differences in crystal morphology, residual moisture content, or impurity levels in different sample preparations [10] [21].

The compound undergoes a solid-to-liquid phase transition upon heating within this temperature range, with no reported intermediate phase transitions or polymorphic transformations [10] [22]. The relatively sharp melting point indicates good crystalline order and purity of the compound [2] [17].

| Property | Value | Temperature Range | Source |

|---|---|---|---|

| Melting Point | 103-105°C | Standard conditions | [2] [4] [10] |

| Melting Point | 108°C | Standard conditions | [17] [21] |

| Melting Point | 102-104°C | Standard conditions | [5] |

Solubility Parameters

Methyl 3-aminopropionate hydrochloride exhibits high solubility in water due to its ionic character and hydrogen bonding capability [18] [21]. The compound demonstrates slightly soluble characteristics in dimethyl sulfoxide with a reported solubility of 27.5 milligrams per milliliter [15]. In methanol, the compound shows slight solubility, indicating moderate polar solvent compatibility [20].

The enhanced water solubility compared to the free base form results from the ionic nature of the hydrochloride salt, which facilitates hydration and dissolution through ion-dipole interactions [18] [21]. The solubility profile makes this compound suitable for aqueous-based synthetic applications and biological studies [15] [18].

| Solvent | Solubility | Concentration | Source |

|---|---|---|---|

| Water | Soluble | High | [18] [21] |

| Dimethyl sulfoxide | Slightly soluble | 27.5 mg/mL | [15] |

| Methanol | Slightly soluble | Low to moderate | [20] |

Crystalline Morphology

The compound typically appears as white to off-white crystalline powder under standard storage conditions [2] [10] [20] [22]. The crystalline morphology can vary from fine powder to larger crystal formations depending on crystallization conditions and procedures [18] [21] [22]. The material exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which can affect its handling and storage requirements [20] [21].

The crystalline form demonstrates heat sensitivity, requiring controlled temperature storage conditions to maintain stability [21]. The morphological characteristics contribute to the compound's flow properties and processing behavior in synthetic applications [22].

Density and Physical State

Methyl 3-aminopropionate hydrochloride exists as a solid under ambient conditions with a reported density of 1.013 grams per cubic centimeter [4]. The compound maintains its solid state at room temperature (20°C) and exhibits stability under normal handling conditions [18] [21]. The relatively low density compared to many inorganic salts reflects the organic nature of the molecule and the presence of the ester functionality [4].

The physical state remains consistent across typical laboratory storage temperatures, with phase changes occurring only upon heating to the melting point range [4] [21]. The boiling point is reported as 151.8°C at 760 millimeters of mercury pressure, indicating thermal decomposition may occur before reaching the boiling point [4].

Chemical Properties

Acid-Base Characteristics

Methyl 3-aminopropionate hydrochloride exhibits distinct acid-base properties due to the presence of both the protonated amino group and the ester functionality [23] [24]. The compound exists as a salt formed between the conjugate acid of methyl 3-aminopropanoate and hydrochloric acid [6] [12]. In aqueous solution, the protonated amino group can act as a weak acid, releasing a proton to regenerate the free base form [24].

The acid-base equilibrium behavior involves deprotonation of the ammonium group at elevated solution pH values, with the equilibrium position dependent on the solution conditions and pH [24]. The compound demonstrates pH-dependent coordination behavior when interacting with metal ions, with different binding modes observed under varying pH conditions [24].

Research has demonstrated pH-triggered coordination switches in related compounds, where changes in solution pH can alter the preferred binding sites from carboxylate to amino groups [24]. This pH-dependent behavior influences the compound's reactivity and coordination chemistry applications [24].

Nucleophilicity of the Amino Group

The amino group in methyl 3-aminopropionate hydrochloride functions as a nucleophilic center, participating in various chemical transformations [25] [26]. The nucleophilicity is influenced by the protonation state, with the free base form exhibiting higher nucleophilic character compared to the protonated hydrochloride salt [25] [26]. The amino group demonstrates reactivity toward electrophilic species, including carbonyl compounds and alkyl halides [25] [28].

In synthetic applications, the amino group serves as a nucleophile in peptide coupling reactions and other carbon-nitrogen bond forming processes [25] [28]. The nucleophilicity can be quantified using established reactivity scales, with primary aliphatic amines generally showing moderate to high nucleophilic character [26]. The reactivity is modulated by the electron-withdrawing effect of the adjacent ester group, which slightly reduces the nucleophilic strength compared to simple alkyl amines [26].

Electrophilicity of the Ester Functionality

The methyl ester group in methyl 3-aminopropionate hydrochloride exhibits electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack [25] [28]. This electrophilic site enables various chemical transformations including hydrolysis, aminolysis, and transesterification reactions [28]. The ester functionality demonstrates moderate reactivity compared to more activated ester derivatives [25].

The electrophilic character facilitates the compound's use as a building block in organic synthesis, particularly in the formation of amide bonds through reaction with nucleophilic amino acids or peptides [25] [28]. The reactivity profile allows for selective transformations while maintaining the integrity of the amino group under appropriate reaction conditions [25] [28].

Stability Under Various Conditions

Methyl 3-aminopropionate hydrochloride demonstrates good chemical stability under normal storage conditions when kept in a dry, cool environment [29] . The compound requires refrigerated storage temperatures of 2-8°C and protection from moisture due to its hygroscopic nature [18] [21]. Under these conditions, the material maintains its chemical integrity for extended periods [15] [21].

The compound shows stability in dry environments but may undergo hydrolysis of the ester group under strongly acidic or basic aqueous conditions [29] . Heat sensitivity necessitates avoiding elevated temperatures during storage and handling to prevent decomposition [21] [29]. The stability profile indicates that the compound is suitable for various synthetic applications when proper storage and handling protocols are followed [29] .

1H Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides fundamental structural information for Methyl 3-aminopropionate hydrochloride through characteristic chemical shift patterns and multiplicities [1] [2]. The compound exhibits distinctive proton resonances that reflect its molecular architecture and the influence of the hydrochloride salt formation.

The methyl ester proton signal appears as a singlet at approximately 3.76 parts per million, consistent with the isolated nature of the methoxy group attached to the carbonyl carbon [1]. This chemical shift is characteristic of methyl esters and provides unambiguous identification of the ester functionality. The singlet multiplicity confirms the absence of coupling interactions with neighboring protons, as expected for a methyl group separated from other proton-bearing carbons by the oxygen atom.

The methylene protons adjacent to the carbonyl group resonate at approximately 2.87 parts per million as a multiplet [1]. This chemical shift reflects the deshielding effect of the adjacent carbonyl group, which withdraws electron density through both inductive and resonance mechanisms. The complex multiplicity arises from coupling interactions with the neighboring methylene group, creating a characteristic splitting pattern that aids in structural elucidation.

The methylene protons adjacent to the amino group appear at approximately 3.84 parts per million as a broad signal [1]. The downfield chemical shift indicates significant deshielding due to the proximity of the electronegative nitrogen atom. The broadness of this signal is attributed to rapid exchange processes involving the protonated amino group in the hydrochloride salt form, which causes line broadening through quadrupolar relaxation effects.

The amino group protons manifest as a broad resonance at approximately 8.47 parts per million [1]. This substantially downfield chemical shift is characteristic of protonated amino groups in hydrochloride salts, where the positive charge on the nitrogen significantly deshields the attached protons. The broad linewidth results from rapid chemical exchange and quadrupolar effects associated with the nitrogen-14 nucleus.

13C Nuclear Magnetic Resonance Spectral Characteristics

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon skeleton of Methyl 3-aminopropionate hydrochloride, offering insights into electronic environments and molecular connectivity [3] [4]. The 13C Nuclear Magnetic Resonance spectrum spans a chemical shift range of approximately 0-200 parts per million, providing significantly greater dispersion than 1H Nuclear Magnetic Resonance spectroscopy [4].

The carbonyl carbon exhibits a characteristic resonance in the region of 170-175 parts per million, typical of ester carbonyls [3]. This chemical shift reflects the substantial deshielding experienced by the carbonyl carbon due to the electron-withdrawing nature of the oxygen atoms and the sp2 hybridization. The position within this range provides information about the electronic environment and substitution patterns around the carbonyl group.

The methyl ester carbon appears at approximately 52-53 parts per million, consistent with aliphatic carbons bearing electronegative substituents [3]. This chemical shift is characteristic of methoxy groups in ester compounds and provides confirmation of the methyl ester functionality. The carbon experiences moderate deshielding from the attached oxygen atom while maintaining its aliphatic character.

The propyl chain carbons exhibit distinct chemical shifts based on their electronic environments. The carbon adjacent to the carbonyl group typically resonates around 34-36 parts per million, while the carbon adjacent to the amino group appears at approximately 36-38 parts per million [3]. These chemical shifts reflect the deshielding effects of the adjacent functional groups and provide valuable structural information for compound identification.

Quantitative Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates excellent agreement with other analytical methods for determination of compound ratios and purity assessment [5]. Studies have shown that 13C integration employing short relaxation delays provides reliable quantitative information within 2-3% accuracy compared to traditional methods [5]. This technique offers particular advantages when proton Nuclear Magnetic Resonance spectroscopy provides insufficient resolution for accurate integration.

15N Nuclear Magnetic Resonance Spectral Features

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides unique insights into the nitrogen environment of Methyl 3-aminopropionate hydrochloride, offering information not readily available through other Nuclear Magnetic Resonance techniques [6] [7]. The application of 15N Nuclear Magnetic Resonance to amino acid derivatives has gained significant attention for studying nitrogen metabolism and molecular interactions in complex systems [7].

The chemical shift range for 15N Nuclear Magnetic Resonance spectroscopy extends from approximately +400 to -500 parts per million, providing exceptional dispersion for nitrogen-containing compounds [8]. Primary amino groups typically resonate in the range of -285 to -325 parts per million, while protonated amino groups exhibit significantly different chemical shifts due to the change in electronic environment [8].

In the hydrochloride salt form, the protonated amino nitrogen experiences substantial downfield shifting compared to the free base form [6]. This chemical shift change reflects the altered electronic environment resulting from protonation and can provide valuable information about the extent of salt formation and the presence of hydrogen bonding interactions.

Temperature-dependent studies have shown that 15N Nuclear Magnetic Resonance signals can be enhanced at reduced temperatures, particularly for amino acid derivatives [7]. At temperatures below 0°C, the exchange rates of amino protons with water are sufficiently reduced to allow observation of well-resolved 15N signals, providing detailed structural information that is not accessible at room temperature.

Nitrogen-15 enriched samples demonstrate significant advantages for metabolic studies and reaction monitoring [7]. The use of 15N-labeled amino acids enables direct characterization of nitrogen metabolism in complex biological systems, offering complementary information to 13C-based approaches while often providing superior cost-effectiveness for specific applications.

Infrared Spectroscopy

Fourier Transform Infrared Spectral Analysis

Fourier Transform Infrared spectroscopy provides comprehensive vibrational information for Methyl 3-aminopropionate hydrochloride, revealing characteristic functional group absorptions and molecular interactions [9] [10]. The infrared spectrum exhibits diagnostic peaks across the mid-infrared region from 4000 to 400 wavenumbers, each corresponding to specific vibrational modes within the molecule.

The amino group stretching vibrations appear in the region of 3300-3500 wavenumbers, characteristic of primary amino groups in hydrochloride salts [11] [9]. In the salt form, these vibrations often appear as multiple peaks due to the presence of both symmetric and asymmetric N-H stretching modes, along with contributions from hydrogen bonding interactions with the chloride anion. The breadth and intensity of these absorptions provide information about the strength and nature of hydrogen bonding in the crystal lattice.

The carbonyl stretching vibration manifests as a strong absorption around 1745 wavenumbers, typical of ester C=O groups [11] [12]. This frequency reflects the characteristic stretching of the carbon-oxygen double bond and is influenced by the electronic environment of the carbonyl group. The position and intensity of this peak provide definitive identification of the ester functionality and can indicate the degree of conjugation or hydrogen bonding involving the carbonyl group.

Methyl group vibrations contribute several characteristic absorptions to the spectrum. The C-H stretching modes appear in the region of 2900-3000 wavenumbers, while the methyl deformation vibrations occur around 1450 wavenumbers [12]. These absorptions are particularly useful for confirming the presence of the methyl ester group and can provide information about conformational preferences in the solid state.

The C-N stretching vibration typically appears around 1080 wavenumbers, providing evidence for the amino group attachment [13]. This absorption can be distinguished from other C-X stretching modes by its frequency and intensity, offering additional confirmation of the amino acid ester structure.

Attenuated Total Reflection Infrared Spectral Characteristics

Attenuated Total Reflection Infrared spectroscopy offers unique advantages for the analysis of Methyl 3-aminopropionate hydrochloride, particularly for samples that are difficult to prepare using traditional transmission techniques [13] [14]. This technique utilizes total internal reflection to generate an evanescent wave that penetrates only a few micrometers into the sample, enabling analysis of solids, liquids, and interfaces without extensive sample preparation [15].

The penetration depth of the evanescent wave varies with wavelength, typically ranging from 0.5 to 2 micrometers depending on the refractive indices of the internal reflection element and sample [13]. This wavelength-dependent sampling creates characteristic spectral artifacts that must be considered during data interpretation, particularly for quantitative analysis applications.

Attenuated Total Reflection Infrared spectroscopy demonstrates exceptional utility for studying hydrogen bonding interactions in amino acid hydrochlorides [13]. The surface-sensitive nature of the technique makes it particularly suitable for investigating interfacial phenomena and molecular orientation effects that may not be apparent in transmission infrared spectra.

The technique provides rapid analysis capabilities with minimal sample preparation requirements, making it ideal for quality control applications and routine characterization of Methyl 3-aminopropionate hydrochloride [14]. Analysis times of less than 2 minutes are achievable while maintaining high spectral quality and reproducibility.

Quantitative applications of Attenuated Total Reflection Infrared spectroscopy require careful consideration of optical constants and potential matrix effects [15]. When properly calibrated, the technique can provide accurate concentration determinations and enable monitoring of chemical transformations or stability studies over time.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for Methyl 3-aminopropionate hydrochloride, offering insights into molecular vibrations through inelastic light scattering [16] [17]. This technique is particularly valuable for studying symmetric vibrations that may be weak or inactive in infrared spectroscopy, providing a more complete picture of the molecular vibrational spectrum.

The Raman spectrum of amino acid derivatives typically exhibits characteristic bands associated with backbone vibrations and side chain modes [17]. For Methyl 3-aminopropionate hydrochloride, the C-C stretching vibrations appear in the region of 800-1200 wavenumbers, while C-N stretching modes contribute to the spectral region around 1000-1200 wavenumbers.

Amino acid Raman spectroscopy has demonstrated particular utility for studying protein secondary structure and conformational changes [17]. The amide I region around 1650-1680 wavenumbers provides information about backbone conformation, while the amide III region around 1230-1300 wavenumbers offers additional structural insights.

Raman spectroscopy offers significant advantages for aqueous solution studies of amino acid derivatives, as water produces relatively weak Raman scattering compared to its strong infrared absorption [16]. This characteristic makes Raman spectroscopy particularly suitable for studying hydration effects and solution-phase conformations of Methyl 3-aminopropionate hydrochloride.

Surface-enhanced Raman spectroscopy techniques can provide enhanced sensitivity for trace analysis applications, while resonance Raman spectroscopy enables selective enhancement of specific chromophoric groups within the molecule [17]. These advanced techniques expand the analytical capabilities of Raman spectroscopy for specialized applications.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and structural elucidation capabilities for Methyl 3-aminopropionate hydrochloride [18] [19]. The molecular ion peak appears at m/z 139 for the intact hydrochloride salt, corresponding to the protonated molecular ion [M+H]+ under positive ionization conditions.

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide structural information [20] [19]. The base peak typically occurs at m/z 44, corresponding to the McLafferty rearrangement product or ester-related fragmentation. Additional significant peaks appear at m/z 30, 42, and 70, representing various fragmentation pathways involving loss of functional groups and molecular rearrangements.

The fragmentation pattern shows loss of methanol (32 atomic mass units) from the molecular ion, producing a significant peak at m/z 107 that corresponds to the deesterified amino acid fragment [19]. This fragmentation is characteristic of methyl esters and provides confirmatory evidence for the ester functionality.

Electrospray ionization mass spectrometry enables gentle ionization of the hydrochloride salt, producing predominantly [M+H]+ ions at m/z 140 for the protonated ester or [M-HCl+H]+ ions at m/z 104 for the neutral ester [18]. The ionization efficiency and fragmentation patterns depend on the source conditions and can be optimized for specific analytical requirements.

High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and distinguish between isobaric species. The accurate mass of the molecular ion enables confirmation of the molecular formula C4H10ClNO2 with typical mass accuracy of less than 5 parts per million using modern instrumentation.

X-ray Diffraction Analysis

X-ray diffraction analysis provides detailed information about the crystal structure and solid-state properties of Methyl 3-aminopropionate hydrochloride [9] [21]. The compound typically crystallizes in an orthorhombic crystal system with characteristic unit cell parameters that can be determined through single crystal or powder diffraction methods.

Crystal structure studies of related β-alanine hydrochloride compounds reveal layered structures stabilized by hydrogen bonding networks [9]. The space group is typically Pbca with eight formula units per unit cell, and the crystal packing is dominated by hydrogen bonds between amino groups and chloride anions.

Powder X-ray diffraction patterns provide characteristic peak positions that serve as fingerprints for polymorph identification and quality control applications [22]. The diffraction pattern exhibits major peaks in the 2θ range of 10-40 degrees when using copper Kα radiation, with the most intense reflections corresponding to the fundamental crystal planes.

The crystal structure shows hydrogen bonding networks that significantly influence the thermal and mechanical properties of the solid [9]. Intermolecular distances and bond angles provide insights into the stability and potential polymorphic behavior of the compound under different conditions.

Temperature-dependent X-ray diffraction studies can reveal phase transitions and thermal expansion behavior that are important for storage and processing considerations [23]. These studies help establish optimal conditions for handling and storage of the compound while maintaining crystal integrity.

Chromatographic Behavior

High Performance Liquid Chromatography Retention Characteristics

High Performance Liquid Chromatography provides excellent separation capabilities for Methyl 3-aminopropionate hydrochloride and related impurities or degradation products [24] [25]. The retention behavior depends critically on mobile phase composition, column chemistry, and pH conditions.

Reversed-phase chromatography using C18 columns typically provides good retention for this polar compound when appropriate mobile phase modifiers are employed [24]. Retention times in the range of 4-6 minutes are commonly observed using acetonitrile-water or methanol-water mobile phases with volatile buffer additives.

The compound exhibits pH-dependent retention behavior due to the ionizable amino group [24]. At low pH values (pH 2-3), the amino group is fully protonated, resulting in increased polarity and reduced retention on reversed-phase columns. At higher pH values, partial deprotonation occurs, leading to increased retention and potential peak tailing.

Ion-pair chromatography can be employed to improve peak shape and retention for the ionic form of the compound [24]. The addition of alkyl sulfonate or perfluorinated carboxylate ion-pairing agents can provide enhanced separation selectivity and more symmetric peak shapes.

Method validation studies demonstrate excellent linearity over concentration ranges of 1-100 μg/mL with correlation coefficients exceeding 0.999 [24]. Precision values typically show relative standard deviations of less than 2%, while accuracy determinations fall within ±3% of theoretical values for most analytical applications.

Gas Chromatography Analysis

Gas chromatography analysis of Methyl 3-aminopropionate hydrochloride requires derivatization due to the polar, ionic nature of the hydrochloride salt [26]. Direct injection of the salt form typically results in poor peak shape and potential column degradation due to the non-volatile, thermally labile characteristics of the compound.

Successful gas chromatography analysis requires conversion to volatile derivatives such as trifluoroacetyl or silyl derivatives that are compatible with gas-phase separation [27]. The trifluoroacetyl derivative provides excellent chromatographic behavior with sharp, symmetric peaks and good thermal stability under typical gas chromatography conditions.

Derivatization protocols typically involve treatment with trifluoroacetic anhydride in the presence of base to form the N-trifluoroacetyl derivative [27]. This derivatization enhances volatility while providing excellent chromatographic properties including symmetric peak shapes and predictable retention behavior.

Chiral gas chromatography using cyclodextrin-based stationary phases enables separation of enantiomeric forms when stereochemical purity is a concern [27]. These separations provide excellent resolution of D and L forms with baseline separation achieved under optimized temperature programming conditions.

Method development considerations include injection port temperature optimization to prevent thermal decomposition and column selection to achieve adequate separation from related compounds [26]. Temperature programming typically employs initial temperatures of 80-100°C with gradual heating rates to achieve optimal separation efficiency.

Thermal Analysis Methods

Thermal analysis methods provide comprehensive information about the thermal stability and phase behavior of Methyl 3-aminopropionate hydrochloride [28] [29]. Thermogravimetric analysis reveals characteristic decomposition patterns that are useful for identification and quality assessment purposes.

Thermogravimetric analysis of β-alanine derivatives typically shows onset decomposition temperatures around 180-200°C [28]. The decomposition occurs in multiple stages, with initial weight loss often attributed to dehydrochlorination followed by more extensive thermal degradation of the organic components.

Differential scanning calorimetry provides information about melting behavior and phase transitions [28] [29]. The melting point typically occurs in the range of 103-108°C, with the exact value depending on crystal form and purity. The melting endotherm is often followed by decomposition exotherms at higher temperatures.

Thermal analysis can distinguish between different solid forms and detect the presence of hydrates or solvates that may affect stability or bioavailability [29]. Heat capacity measurements reveal thermodynamic properties that are valuable for process development and formulation optimization.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant